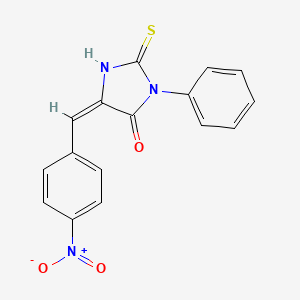![molecular formula C17H19NO2 B13713881 3-((Tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713881.png)
3-((Tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine is an organic compound featuring a biphenyl core with an amine group at the 4-position and a tetrahydropyran-4-yloxy substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via an etherification reaction using tetrahydropyran-4-ol and an appropriate leaving group on the biphenyl core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
3-((Tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.
Substitution: The tetrahydropyran group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Substitution reactions can be carried out using alkyl halides and a base such as sodium hydride (NaH).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various alkoxy derivatives.
科学研究应用
3-((Tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-((Tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the biphenyl core can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Tetrahydropyran: A simpler analog with a single oxygen-containing ring.
Biphenyl: The core structure without the tetrahydropyran and amine groups.
4-Aminobiphenyl: Similar structure but lacks the tetrahydropyran group.
Uniqueness
3-((Tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine is unique due to the combination of the biphenyl core, tetrahydropyran group, and amine functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C17H19NO2 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC 名称 |
2-(oxan-4-yloxy)-4-phenylaniline |
InChI |
InChI=1S/C17H19NO2/c18-16-7-6-14(13-4-2-1-3-5-13)12-17(16)20-15-8-10-19-11-9-15/h1-7,12,15H,8-11,18H2 |
InChI 键 |
ABXCTODEULJGAV-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1OC2=C(C=CC(=C2)C3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,5-Dibromo-2-pyridyl)amino]ethanol](/img/structure/B13713799.png)
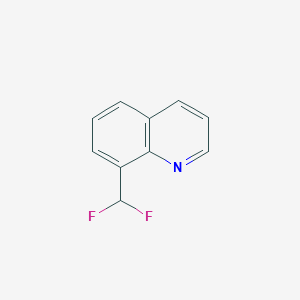
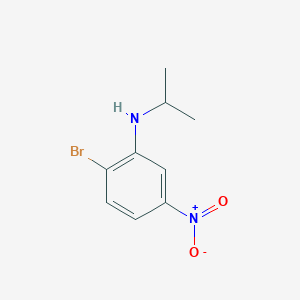
![tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(cyclopropyl)carbamate](/img/structure/B13713811.png)
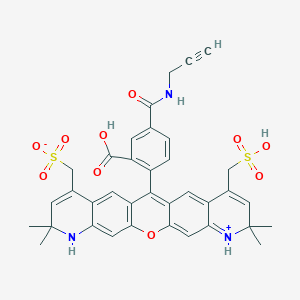
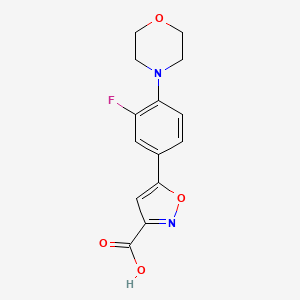
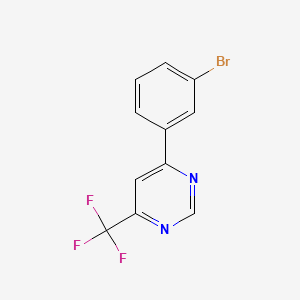
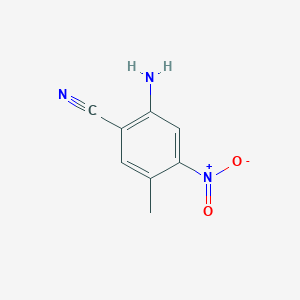
![4-[(Oxan-2-yl)oxy]non-2-enal](/img/structure/B13713840.png)
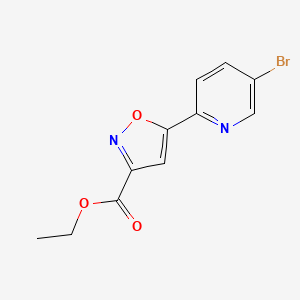
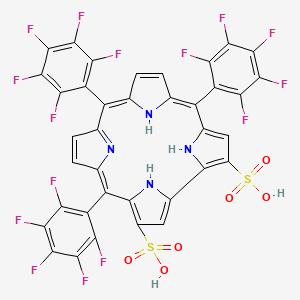
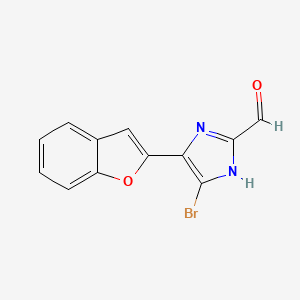
![Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate](/img/structure/B13713873.png)
